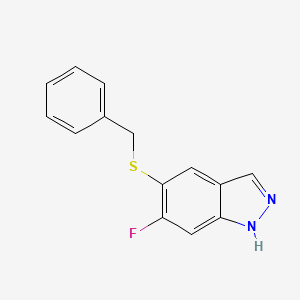

5-(苄基硫代)-6-氟-1H-吲唑

描述

The compound “5-(benzylthio)-6-fluoro-1H-indazole” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrazole ring . The “5-(benzylthio)” and “6-fluoro” parts of the name suggest that the compound has a benzylthio group attached at the 5th position and a fluorine atom attached at the 6th position of the indazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indazole derivative with a benzylthio group and a fluorine atom . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of “5-(benzylthio)-6-fluoro-1H-indazole” would be characterized by the presence of a benzylthio group and a fluorine atom attached to an indazole ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “5-(benzylthio)-6-fluoro-1H-indazole” would depend on the specific conditions and reagents used . The benzylthio group and the fluorine atom could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “5-(benzylthio)-6-fluoro-1H-indazole” would be influenced by its molecular structure . These properties could include its melting point, solubility, stability, and reactivity .科学研究应用

抗菌活性

已经合成并评估了一系列衍生物,包括与吲唑骨架相关的衍生物,以了解其抗菌特性。例如,3-(4-氟苯基)-苯并[g]吲唑衍生物的合成对广泛的微生物表现出抑制作用,表明氟代吲唑作为抗菌剂的潜力 (Abdel-Wahab、Mohamed 和 Awad,2014 年)。

抗肿瘤应用

氟代 2-芳基苯并噻唑,一类与 5-(苄基硫代)-6-氟-1H-吲唑相关的化合物,对乳腺癌、肺癌和结肠癌细胞系表现出有效且选择性的抑制活性。它们作为新型潜在 PET(正电子发射断层扫描)癌症成像剂的合成和评估突出了它们在癌症研究和诊断中的重要性 (Wang、Gao、Mock、Miller、Sledge、Hutchins 和 Zheng,2006 年)。

葡萄糖摄取和抗高血糖作用

已经发现吲唑衍生物可以刺激骨骼肌细胞中大量的葡萄糖摄取,表明它们在治疗糖尿病中的潜力。具体而言,取代的 2H-苯并[e]吲唑-9-羧酸酯在糖尿病模型中显示出抗高血糖作用,表明吲唑衍生物在糖尿病管理中的治疗潜力 (Taneja、Gupta、Mishra、Srivastava、Rahuja、Rawat、Pandey、Gupta、Jaiswal、Gayen、Tamrakar、Srivastava 和 Goel,2017 年)。

新型化学实体的合成

吲唑及其衍生物在合成具有潜在生物活性的各种新型化合物中作为关键中间体。例如,5-氟烷基化 1H-1,2,3-三唑的有效合成及其在创建新型双环宝石二氟化 1H-吡喃并[3,4-d][1,2,3]-三唑-4-酮化合物中的应用证明了吲唑衍生物在药物化学和药物开发中的多功能性 (Peng 和 Zhu,2003 年)。

作用机制

Target of Action

Compounds with similar structures, such as 1,3-benzodioxole derivatives, have been found to act as potent auxin receptor agonists . Auxin receptors play a crucial role in plant growth and development, particularly in root growth promotion .

Mode of Action

For instance, 1,3-Benzodioxole derivatives interact with auxin receptors to enhance root-related signaling responses .

Biochemical Pathways

For example, 1,3-Benzodioxole derivatives have been shown to enhance root-related signaling responses in plants .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 5-fluorouracil polymeric complex, have been investigated . These studies suggest that the incorporation of a compound into a polymeric complex can change its pharmacokinetics and biodistribution profile .

Result of Action

For example, 1,3-Benzodioxole derivatives have been shown to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .

Action Environment

For instance, the efficacy of 5-Fluorouracil polymeric complex was found to be influenced by the expression of certain enzymes and the presence of specific cellular components .

安全和危害

未来方向

属性

IUPAC Name |

5-benzylsulfanyl-6-fluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2S/c15-12-7-13-11(8-16-17-13)6-14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQNLMVZPJQGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C3C(=C2)C=NN3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2883097.png)

![2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid](/img/structure/B2883098.png)

![5-Chloro-N-methyl-N-[1-[(5-methyl-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2883100.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2883104.png)

![2-(methylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2883105.png)

![N-(2-ethoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2883106.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2883109.png)

![1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone](/img/structure/B2883112.png)

![N-(2-(6-((3-morpholinopropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883113.png)

![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2883115.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2883117.png)